molecular formula C11H11NO2 B398708 2-propyl-4H-3,1-benzoxazin-4-one CAS No. 16062-69-4

2-propyl-4H-3,1-benzoxazin-4-one

Cat. No. B398708
Key on ui cas rn: 16062-69-4
M. Wt: 189.21g/mol
InChI Key: UXLGTGPMUITKPA-UHFFFAOYSA-N
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Patent
US07060705B2

Procedure details

A solution of anthranilic acid (3.40 g, 25.0 mmol) in butyric anhydride (10 mL) was heated at 150° C. for 1 hOUR. The bath temperature was lowered to 90° C. and the excess butyric anhydride was removed by distillation. The residue was distilled to provide 2-propyl-4H-3,1-benzoxazin-4-one (1—1) as a colorless liquid (bp 110–112° C./2 mm Hg), which solidified upon standing. 1H NMR (500 MHz, CDCl3) δ8.19 (d, 1H, J=8 Hz, 1H), 7.80 (t, J=7 Hz, 1H), 7.57 (d, J=8 Hz, 1H), 7.50 (t, J=7 Hz, 1H), 2.68 (t, J=7 HZ, 2H), 1.87 (m, 2H), 1.05 (t, J=7 Hz, 3H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4]>C(OC(=O)CCC)(=O)CCC>[CH2:2]([C:1]1[O:9][C:1](=[O:10])[C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[N:4]=1)[CH2:8][CH3:7]

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCC)(=O)OC(CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was lowered to 90° C.
CUSTOM
Type
CUSTOM
Details
the excess butyric anhydride was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=NC2=C(C(O1)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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